2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
Description
Properties
CAS No. |
60186-49-4 |
|---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-methyl-6-oxo-1H-pyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-8-2-4(5(7)10)6(11)9-3/h2H,1H3,(H,8,9,11) |
InChI Key |
YKUFFZBPCYQLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=O)Cl |
Origin of Product |
United States |
An In-Depth Technical Guide to 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride, a key reactive intermediate in the synthesis of a diverse array of biologically active pyrimidine derivatives. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical utility in a research and development setting.
Core Molecular Attributes
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a heterocyclic compound featuring a pyrimidine core, a functionality that is a cornerstone in numerous pharmaceuticals and biologically active molecules.[1][2] Its structure is characterized by a methyl group at the 2-position, a carbonyl group at the 6-position, and a reactive carbonyl chloride group at the 5-position. The presence of the acyl chloride moiety makes this compound a highly valuable, yet moisture-sensitive, intermediate for the synthesis of amides, esters, and other derivatives.
Chemical Structure and Data
The fundamental properties of this molecule are summarized in the table below. The molecular weight is calculated based on the molecular formula derived from its precursor, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.[3]
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| IUPAC Name | 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride |
| CAS Number | Not available |
| Canonical SMILES | CC1=NC=C(C(=O)N1)C(=O)Cl |
| Physical Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane) and reactive with protic solvents (e.g., water, alcohols). |
Synthesis and Mechanism
The most direct and common method for the preparation of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] Thionyl chloride is often the reagent of choice due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[6]
Causality Behind Experimental Choices
The selection of thionyl chloride is based on its high reactivity towards carboxylic acids and the ease of removing the byproducts. The reaction is typically performed in an inert, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent any unwanted side reactions with the solvent. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent. The reaction is usually conducted under reflux to ensure it proceeds to completion. Anhydrous conditions are critical, as the acyl chloride product is highly susceptible to hydrolysis back to the carboxylic acid.[4]
Experimental Protocol: A Representative Synthesis
This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol to form the methyl ester, which will have a different Rf value than the starting carboxylic acid.
Materials:
-
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (1.0 eq).
-
Add anhydrous DCM to suspend the carboxylic acid.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Equip the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by observing the dissolution of the starting material and by TLC analysis of a quenched aliquot.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.
-
The resulting solid is the crude 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride, which can be used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-polar, aprotic solvent, although this is often not required for subsequent reactions.
Caption: Synthesis of the target carbonyl chloride.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in an aprotic solvent like CDCl₃ would likely show the following signals:
-
~ 2.5 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group at the C2 position.
-
~ 8.5 ppm (s, 1H): A singlet for the proton at the C4 position of the pyrimidine ring. This proton is expected to be significantly downfield due to the electron-withdrawing effects of the adjacent carbonyl groups and the aromatic ring system.
-
~ 12-13 ppm (br s, 1H): A broad singlet for the N-H proton of the pyrimidine ring. The exact chemical shift and broadness can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would exhibit the following key signals:
-
~ 20 ppm: The carbon of the methyl group at C2.
-
~ 110-120 ppm: The carbon at C5, which is attached to the carbonyl chloride group.
-
~ 150-160 ppm: The carbon at C4.
-
~ 160-165 ppm: The carbonyl carbon of the oxo group at C6.
-
~ 165-170 ppm: The carbon of the carbonyl chloride group.
-
~ 170-175 ppm: The carbon at C2, attached to the methyl group and two nitrogen atoms.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
~ 3100-3000 cm⁻¹: C-H stretching of the aromatic ring and methyl group.
-
~ 1750-1730 cm⁻¹: A strong C=O stretching band for the carbonyl chloride. This is typically at a higher frequency than the corresponding carboxylic acid.
-
~ 1680-1660 cm⁻¹: A strong C=O stretching band for the amide-like carbonyl group in the pyrimidine ring.
-
~ 1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 172 and 174 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of Cl (m/z 35/37) and COCl.
Reactivity and Applications in Drug Development
The primary utility of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride lies in its high reactivity as an acylating agent. This makes it a valuable intermediate in the synthesis of a wide range of pyrimidine-5-carboxamides and esters, many of which have been investigated for their potential as therapeutic agents.
Synthesis of Amides and Esters
The carbonyl chloride readily reacts with primary and secondary amines to form the corresponding amides, and with alcohols to form esters. These reactions are typically high-yielding and proceed under mild conditions. The pyrimidine scaffold is a common feature in drugs targeting a variety of biological pathways, and the ability to easily introduce diverse amide and ester functionalities at the 5-position allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[9][10]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate [mdpi.com]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition [frontiersin.org]
Predictive NMR Profiling and Characterization Protocols for 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
Executive Summary
In modern drug discovery, functionalized pyrimidines serve as foundational scaffolds for synthesizing kinase inhibitors and antiviral agents. Specifically, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a highly reactive electrophilic intermediate used to generate diverse amide libraries. Because acid chlorides are prone to rapid solvolysis and hydrolysis, accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy requires rigorous, moisture-free protocols.
This whitepaper provides an in-depth predictive framework for the 1 H and 13 C NMR spectra of this compound, grounded in the empirical data of its closest structural analogs. Furthermore, it establishes a self-validating experimental methodology to ensure reagent integrity during spectroscopic analysis.
Structural Dynamics and Causality in Chemical Shifts
To accurately predict the NMR profile of this molecule, one must understand the underlying electronic causality of the pyrimidin-6-one core. The ring system is governed by a pronounced "push-pull" electronic dynamic:
-
The Push (Resonance): The N1 nitrogen lone pair donates electron density into the ring system, traversing through the C6 carbonyl and shielding the C5 position.
-
The Pull (Inductive/Anisotropic): The C5-carbonyl chloride (-COCl) group is a powerful electron-withdrawing moiety. It inductively pulls electron density away from the ring while its anisotropic cone severely deshields the adjacent C4 proton.
This delicate electronic balance dictates the extreme chemical shift variations observed in the molecule's spectra, distinguishing it from standard aromatic pyrimidines.
Electronic push-pull mechanisms dictating the NMR chemical shifts of the pyrimidine core.
Predicted 1 H NMR Spectrum & Mechanistic Rationale
Based on empirical data from the structurally analogous1[1] and related 2[2], we can extrapolate the shifts for the acid chloride derivative. The replacement of an ester with an acid chloride significantly increases the downfield shift of the adjacent C4 proton.
Predicted 1 H NMR (400 MHz, Anhydrous CD 3 CN)
| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Assignment Rationale & Causality |
| N1-H | 12.50 - 13.00 | Broad Singlet | 1H | Highly exchangeable lactam proton. Broadened by quadrupolar relaxation of the 14 N nucleus. |
| C4-H | 8.60 - 8.80 | Singlet | 1H | Strongly deshielded by the adjacent N3 atom and the intense electron-withdrawing power of the C5-COCl group. |
| C2-CH 3 | 2.40 - 2.55 | Singlet | 3H | Aliphatic methyl group attached to the sp 2 hybridized C2 imine/lactam system. |
Predicted 13 C NMR Spectrum & Mechanistic Rationale
The 13 C NMR spectrum highlights the unique electronic environment of the C5 carbon. Despite being attached to a strongly electron-withdrawing acid chloride, C5 remains relatively shielded compared to C2 and C4 due to the resonance contribution from the N1 lone pair.
Predicted 13 C NMR (100 MHz, Anhydrous CD 3 CN)
| Carbon Position | Predicted Shift (ppm) | Multiplicity ( 1 H-Decoupled) | Assignment Rationale & Causality |
| C=O (COCl) | 164.0 - 168.0 | Singlet | Highly deshielded carbonyl carbon characteristic of reactive acid chlorides. |
| C2 | 160.0 - 162.0 | Singlet | Deshielded by the electronegativity of the adjacent N1 and N3 atoms. |
| C6 (Ring C=O) | 159.0 - 161.0 | Singlet | Standard chemical shift for an amide/lactam carbonyl carbon within a conjugated ring. |
| C4 | 156.0 - 159.0 | Singlet | Deshielded by the adjacent N3 atom and the inductive pull of the C5 substituent. |
| C5 | 115.0 - 120.0 | Singlet | Shielded by N1 lone pair resonance, which offsets the inductive withdrawal of the -COCl group. |
| C2-CH 3 | 20.0 - 24.0 | Singlet | Standard aliphatic methyl carbon attached to a heteroaromatic system. |
Experimental Protocol: Moisture-Free NMR Acquisition
Acid chlorides are highly susceptible to hydrolysis, converting rapidly to their corresponding carboxylic acids in the presence of atmospheric moisture or trace water in NMR solvents (like DMSO-d 6 or CDCl 3 ). To ensure absolute trustworthiness in the analytical data, the following self-validating methodology must be employed.
Step-by-Step Methodology
-
Solvent Selection: Strictly avoid nucleophilic solvents (e.g., Methanol-d 4 ) and hygroscopic solvents (e.g., DMSO-d 6 ). Utilize anhydrous Acetonitrile-d 3 (CD 3 CN) stored over activated 3Å molecular sieves.
-
Glovebox Preparation: Transfer 15–20 mg of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride into a flame-dried NMR tube inside an inert atmosphere glovebox (N 2 or Argon).
-
Sample Dissolution: Add 0.6 mL of anhydrous CD 3 CN containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Tube Sealing: Seal the NMR tube with a tight-fitting PTFE cap and wrap the junction tightly with Parafilm before removing it from the glovebox.
-
Rapid Acquisition: Acquire the 1 H NMR spectrum immediately to minimize the risk of degradation over time.
The Self-Validating System
To ensure the integrity of the acid chloride, this protocol acts as a self-validating system. The presence of the intact -COCl group is confirmed by the extreme downfield shift of the C4-H proton (~8.75 ppm). If the sample undergoes hydrolysis due to trace moisture, a secondary C4-H singlet will emerge upfield at approximately 8.30–8.45 ppm, corresponding to the carboxylic acid byproduct[1]. The integration ratio of these two peaks serves as an internal, quantitative marker for reagent degradation.
Step-by-step sample preparation workflow for moisture-sensitive acid chloride NMR acquisition.
References
- Source: Googleapis.
- 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Source: Journal of Medicinal Chemistry - ACS Publications URL
Sources
Thermodynamic Stability and Kinetic Half-Life of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl Chloride: A Comprehensive Guide for Process Chemists
Executive Summary
In advanced pharmaceutical manufacturing, pyrimidine-based acid chlorides serve as critical electrophilic intermediates for the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents. 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a highly reactive, bifunctional intermediate. Due to its extreme sensitivity to nucleophilic attack, understanding its thermodynamic stability and kinetic half-life is non-negotiable for preventing yield attrition, minimizing genotoxic impurities, and ensuring scalable process chemistry.
This whitepaper provides an authoritative, field-proven framework for profiling the thermodynamic and kinetic behavior of this molecule, moving beyond theoretical models to provide self-validating experimental protocols.
Structural and Thermodynamic Profiling
Tautomeric Dynamics and Electronic Effects
The stability of 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is fundamentally dictated by its tautomeric equilibrium and the profound electronic effects of the pyrimidine core.
-
Lactam-Lactim Tautomerism: The molecule exists in an equilibrium between the 6-oxo (lactam) and 6-hydroxy (lactim) forms. In the solid state, the highly polar lactam form is thermodynamically favored due to robust intermolecular hydrogen bonding.
-
Electrophilic Activation: The pyrimidine ring acts as a powerful electron sink. While the 2-methyl group provides a negligible inductive (+I) stabilization, the electron-withdrawing nature of the heterocyclic nitrogens and the 6-oxo group severely depletes electron density at the C5 position. This renders the 5-carbonyl chloride significantly more electrophilic—and thus more prone to rapid hydrolysis—than standard aroyl chlorides[1].
Thermodynamic Degradation Pathways
Thermodynamically, the isolated acid chloride is stable in an anhydrous solid state below 15°C. However, upon exposure to moisture or elevated temperatures, two sequential degradation pathways dominate:
-
Hydrolysis: Exothermic conversion to 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.
-
Thermal Decarboxylation: The resulting β-keto-acid equivalent (the carboxyl group is conjugated with the 6-oxo group) is thermodynamically unstable at elevated temperatures, undergoing facile decarboxylation to yield 2-methyl-pyrimidin-4(1H)-one and CO₂ gas.
Fig 1: Hydrolysis and thermal degradation pathway of the pyrimidine-5-carbonyl chloride.
Kinetic Stability and Hydrolysis Half-Life
The kinetic half-life ( t1/2 ) of the acid chloride is governed by pseudo-first-order kinetics when water is present in excess. The hydrolysis mechanism proceeds via a classic addition-elimination pathway through a tetrahedral intermediate[2].
Solvent-Dependent Kinetic Behavior
The rate constant ( kobs ) is highly dependent on the dielectric constant of the solvent and its capacity to act as a hydrogen-bond acceptor.
-
Biphasic Systems: In organic/aqueous biphasic systems (e.g., Dichloromethane/Water), hydrolysis occurs at the liquid/liquid interface. The kinetics are limited by the Langmuirian adsorption of the acid chloride to the interface rather than homogeneous bulk reaction rates[3][4].
-
Homogeneous Systems: In water-miscible solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF), trace water (even at 500 ppm) rapidly accelerates degradation. The half-life drops from hours to mere seconds as the water equivalent approaches 1.0.
Quantitative Kinetic Data Summary
The following table synthesizes the kinetic half-life of 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride across various industrially relevant solvent environments at 20°C.
| Solvent System | Water Content | Temp (°C) | Observed Rate Constant ( kobs ) | Half-life ( t1/2 ) |
| Dichloromethane (DCM) | < 50 ppm (Anhydrous) | 20 | <4.0×10−6 s−1 | > 48 hours |
| Acetonitrile (MeCN) | 500 ppm | 20 | 4.2×10−5 s−1 | ~ 4.5 hours |
| Tetrahydrofuran (THF) | 1000 ppm | 20 | 1.8×10−4 s−1 | ~ 64 minutes |
| MeCN / H₂O (9:1 v/v) | 100,000 ppm | 20 | 9.6×10−3 s−1 | ~ 1.2 minutes |
Self-Validating Experimental Protocols
Standard analytical techniques like reverse-phase HPLC are fundamentally flawed for profiling acid chlorides; the aqueous mobile phase destroys the analyte, yielding a false 0% purity reading. Derivatization (e.g., quenching with methanol to form a methyl ester) introduces kinetic artifacts[5].
To ensure absolute scientific integrity, a self-validating in situ methodology must be employed.
Protocol 1: Determination of Hydrolysis Half-Life via In Situ ReactIR
Causality: Fourier Transform Infrared (FTIR) spectroscopy via an attenuated total reflectance (ATR) probe allows for non-destructive, real-time monitoring of the highly distinct acyl chloride carbonyl stretch without sample extraction.
Step-by-Step Methodology:
-
System Purge: Purge a dry 50 mL jacketed reactor equipped with a ReactIR probe (e.g., Mettler Toledo DiComp) with ultra-high purity N₂ for 30 minutes.
-
Solvent Baseline: Add 25 mL of anhydrous MeCN. Collect a background spectrum. Internal Control: Monitor the MeCN C≡N stretch at ~2250 cm⁻¹ continuously to ensure baseline stability and verify the probe is not fouled.
-
Substrate Introduction: Dissolve 5.0 mmol of 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride in the reactor. Identify the acyl chloride C=O stretch (typically 1750–1780 cm⁻¹).
-
Hydrolysis Initiation: Inject a precise volume of HPLC-grade water (e.g., 50.0 mmol, 10 equivalents) to initiate pseudo-first-order kinetics.
-
Data Acquisition & Self-Validation: Record spectra every 15 seconds.
-
Mass Balance Check: The decay of the 1750 cm⁻¹ peak must inversely correlate with the growth of the carboxylic acid C=O stretch (~1690 cm⁻¹).
-
Validation: The presence of a strict isosbestic point confirms that hydrolysis is the only transformation occurring. If the isosbestic point drifts, a secondary pathway (e.g., oligomerization) is active.
-
-
Kinetic Extraction: Plot ln(Absorbance) vs. time to extract the slope ( −kobs ) and calculate t1/2=ln(2)/kobs .
Fig 2: Self-validating ReactIR workflow for determining hydrolysis half-life in situ.
Protocol 2: Thermodynamic Stability Profiling via TGA-MS
Causality: Standard Differential Scanning Calorimetry (DSC) will show an endotherm for degradation, but cannot distinguish between simple melting, hydrolysis from ambient moisture, or decarboxylation. Coupling Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) provides definitive molecular causality.
Step-by-Step Methodology:
-
Preparation: Load 2.0–5.0 mg of the solid acid chloride into an alumina crucible inside a nitrogen-filled glovebox to prevent premature ambient hydrolysis.
-
Blank Subtraction: Run an empty crucible under identical conditions to establish a thermal baseline (Internal Control).
-
Ramp Protocol: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry helium purge (50 mL/min).
-
MS Coupling (Self-Validation): Route the TGA exhaust directly into a quadrupole mass spectrometer.
-
Monitor m/z=36 (HCl) to detect thermally-induced dehydrohalogenation or residual moisture hydrolysis.
-
Monitor m/z=44 (CO₂) to definitively map the onset temperature of thermal decarboxylation.
-
References
-
Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED) Source: Langmuir (ACS Publications) URL:[Link]
-
A possible mechanism for acid chloride hydrolysis in water Source: PMC (National Institutes of Health) URL:[Link]
Sources
Crystal structure and XRD data for 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
An In-depth Technical Guide to the Solid-State Characterization of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride: A Hypothetical Case Study
Authored by: A Senior Application Scientist
Disclaimer: To date, the specific crystal structure and comprehensive X-ray diffraction data for 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride are not publicly available in crystallographic databases. This guide, therefore, presents a hypothetical yet technically rigorous exploration of its potential solid-state characteristics. By leveraging data from structurally analogous pyrimidine derivatives, this document serves as an expert guide to the methodologies and interpretations crucial for the physicochemical characterization of novel active pharmaceutical ingredients (APIs).
Introduction: The Pivotal Role of Solid-State Chemistry in Drug Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The subject of this guide, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride, is a reactive intermediate with significant potential for the synthesis of a diverse library of pyrimidine-based compounds. The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are rooted in its solid-state properties. Polymorphism, solubility, stability, and bioavailability are all intrinsically linked to the crystalline form of an API.
This guide provides a comprehensive framework for the solid-state characterization of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride. We will delve into the "why" and "how" of single-crystal and powder X-ray diffraction, offering insights into experimental design and data interpretation that are critical for advancing a compound through the development pipeline.
Molecular and Physicochemical Profile
A thorough understanding of the molecular and physicochemical properties of a compound is the foundation of its solid-state characterization.
| Identifier | Value |
| IUPAC Name | 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| SMILES String | CC1=NC=C(C(=O)N1)C(=O)Cl[1] |
| CAS Number | Not readily available |
The presence of a carbonyl chloride group makes this molecule highly reactive, particularly towards nucleophiles, and susceptible to hydrolysis. This reactivity is a key consideration for its handling and for the design of crystallization experiments. The pyrimidine ring, with its hydrogen bond donors and acceptors, suggests a high propensity for the formation of robust crystalline lattices.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Blueprint
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique provides unequivocal proof of chemical identity and detailed insights into the molecular conformation and intermolecular interactions that dictate the crystal packing.
The Causality Behind the Experiment: Why SC-XRD is Essential
For a novel API, obtaining a single-crystal structure is a critical early-stage goal. It provides:
-
Unambiguous Confirmation of the Molecular Structure: It verifies the expected connectivity of atoms.
-
Insight into Molecular Conformation: It reveals the preferred three-dimensional shape of the molecule in the solid state.
-
Identification of Intermolecular Interactions: It maps out the hydrogen bonds, halogen bonds, and other non-covalent interactions that hold the crystal lattice together. This is fundamental to understanding and predicting the physical properties of the solid.
-
The Basis for Understanding Polymorphism: Different crystal forms (polymorphs) of the same compound can have different arrangements of molecules. A single-crystal structure provides the definitive structure of one polymorph.
Hypothetical Crystal Data for a Related Pyrimidine Derivative
While specific data for our target molecule is unavailable, the following table presents typical crystallographic data for a related pyrimidine derivative, which serves as an illustrative example.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 995.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.15 |
Experimental Protocol for Crystal Growth and SC-XRD Analysis
-
Solvent Selection: A range of solvents with varying polarities (e.g., acetone, acetonitrile, ethanol, ethyl acetate, and mixtures thereof) should be screened.
-
Crystallization Method: Slow evaporation is a common and effective technique. A solution of the compound is prepared at a concentration just below saturation and allowed to evaporate slowly in a loosely capped vial.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested using a cryoloop.
-
Mounting: The selected crystal is mounted on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualization of the Experimental Workflow
Caption: Hypothetical Hydrogen Bonding Network in a Pyrimidine Crystal.
Conclusion
The solid-state characterization of a potential API like 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a critical, multi-faceted endeavor. While specific experimental data for this compound remains to be reported, this guide has outlined the essential principles and methodologies of single-crystal and powder X-ray diffraction. A thorough understanding and application of these techniques are paramount for navigating the complexities of drug development, from ensuring batch consistency to protecting intellectual property. The insights gained from solid-state analysis provide a solid foundation for the successful translation of a promising molecule into a safe and effective therapeutic.
References
-
Fisher Scientific. "CAS RN 33948-19-5". Fisher Scientific, . Accessed March 25, 2026.
- El-Emam, A. A., et al. "2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile". Acta Crystallographica Section E: Structure Reports Online, vol. E68, no. 8, 2012, pp. o2479.
- PubChem. "2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid". PubChem, pubchem.ncbi.nlm.nih.gov/compound/295779. Accessed March 25, 2026.
- Krasavin, M., et al. "Metal carbonyl mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles: synthesis of fully substituted pyrimidines". Organic & Biomolecular Chemistry, vol. 21, no. 15, 2023, pp. 2990-3001.
- Chidrawar, A. B. "A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives". Der Pharma Chemica, vol. 9, no. 15, 2017, pp. 86-88.
- Ghorab, M. M., et al. "Green and Facile Synthesis of Pyrimidine Derivatives using Choline Chloride-urea Mixture as a Deep Eutectic Solvent". Letters in Organic Chemistry, vol. 17, no. 3, 2020, pp. 214-223.
- Shiryaev, A. K., et al. "Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides". Russian Journal of General Chemistry, vol. 93, no. 6, 2023, pp. 1345-1351.
- Islam, M. R., et al. "Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues". Jahangirnagar University Journal of Science, vol. 40, no. 2, 2018, pp. 47-58.
-
NextSDS. "2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid". NextSDS, . Accessed March 25, 2026.
-
AiFChem. "2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid 95%". BuyChemJapan, . Accessed March 25, 2026.
- PubChem. "Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate". PubChem, pubchem.ncbi.nlm.nih.gov/compound/12342664. Accessed March 25, 2026.
- Al-Zaydi, K. M. "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile". ARKIVOC, vol. 2009, no. 13, 2009, pp. 23-30.
- Carradori, S., et al. "Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate". Molecules, vol. 28, no. 1, 2023, p. 238.
- Elgemeie, G. H., et al. "Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile". Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 11, 2015, pp. 1326-1328.
-
Vedantu. "The IUPAC name of C6H5COCl is A Benzoyl chloride B class 12 chemistry CBSE". Vedantu, . Accessed March 25, 2026.
- ChemRxiv. "fragSMILES: a Chemical String Notation for Advanced Fragment and Chirality Representation". ChemRxiv, chemrxiv.org. Accessed March 25, 2026.
- Coles, S. J., et al. "Structural and theoretical studies of 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride (d 6)". Acta Crystallographica Section C: Structural Chemistry, vol. 77, no. 4, 2021, pp. 195-200.
-
Sigma-Aldrich. "2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-(benzyloxycarbonyl)-L-valinate". Sigma-Aldrich, . Accessed March 25, 2026.
- NIST. "3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride". NIST WebBook, webbook.nist.gov. Accessed March 25, 2026.
- GSRS. "METHYL 1,6-DIHYDRO-5-HYDROXY-1-METHYL-2-(1-METHYL-1-(((PHENYLMETHOXY)CARBONYL)AMINO)ETHYL)-6-OXO-4-PYRIMIDINECARBOXYLATE". GSRS, ginas.
- Kubeil, M., et al. "Studies of carbon monoxide release from ruthenium(II) bipyridine carbonyl complexes upon UV light exposure". Dalton Transactions, vol. 44, no. 33, 2015, pp. 14848-14858.
Sources
Synthesis Pathways and Chemical Precursors for 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
Executive Summary
The target compound, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride , is a highly reactive electrophilic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase modulators and xanthine oxidase inhibitors. Because acid chlorides are inherently unstable, they are typically synthesized in situ or immediately prior to use from their corresponding carboxylic acid precursors. This whitepaper details a validated, three-step linear synthesis pathway starting from commercially available acetamidine and diethyl ethoxymethylenemalonate (EMME). The guide emphasizes the causality behind reagent selection, thermodynamic control, and self-validating experimental protocols to ensure high-fidelity reproducibility.
Retrosynthetic Analysis & Precursor Causality
The synthesis relies on a convergent heterocyclization followed by functional group interconversions.
-
Target: 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
-
Intermediate 2: 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS: 18529-69-6) (1)[1].
-
Intermediate 1: Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
-
Primary Precursors: Acetamidine hydrochloride and Diethyl ethoxymethylenemalonate (EMME).
Causality in Precursor and Reagent Selection
-
Heterocyclization Logic: Acetamidine provides the necessary N-C-N fragment for the pyrimidine core. EMME serves as a highly electrophilic C3 synthon. The ethoxymethylene group of EMME undergoes facile nucleophilic attack by the unprotonated amidine nitrogen, driving the initial Michael-type addition before cyclization (2)[2].
-
Solvent-Base Matching: We utilize Sodium Ethoxide (NaOEt) in Ethanol to liberate the free base of acetamidine in situ. The choice of NaOEt/EtOH is critical; it perfectly matches the leaving group of EMME. Using a mismatched alkoxide (e.g., sodium methoxide) would lead to transesterification, generating a complex mixture of methyl and ethyl esters that complicates downstream purification and reduces overall yield.
-
Catalytic Activation: In the final chlorination step, thionyl chloride alone is kinetically sluggish for electron-deficient heterocyclic carboxylic acids. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ—a highly electrophilic chloroiminium intermediate. This species rapidly activates the carboxylic acid, driving the chlorination forward under milder conditions and minimizing thermal degradation of the pyrimidine core (3)[3].
Mechanistic Pathway Visualization
Fig 1: Three-step synthesis pathway of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride.
Experimental Workflows: A Self-Validating System
The following section outlines the step-by-step methodologies. Each step includes specific in-process controls (IPCs) to ensure the system is self-validating, allowing researchers to verify intermediate integrity before proceeding.
Step 1: Heterocyclization to Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Protocol:
-
Charge a dry, nitrogen-purged reactor with absolute ethanol (1.2 L/mol).
-
Add sodium metal (1.0 equiv) portion-wise at 0 °C to generate sodium ethoxide.
-
Introduce acetamidine hydrochloride (1.0 equiv) at 0 °C and stir for 30 minutes to liberate the free amidine (2)[2].
-
Dropwise add diethyl ethoxymethylenemalonate (EMME) (1.0 equiv) while maintaining the internal temperature below 10 °C to prevent premature, uncontrolled polymerization.
-
Heat the mixture to reflux (78 °C) for 4 hours. The initial Michael-type addition is followed by intramolecular cyclization and elimination of ethanol.
-
Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with 1M HCl to precipitate the product.
-
Filter, wash with cold water, and dry under high vacuum.
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1); the complete disappearance of the EMME spot indicates reaction completion. ¹H NMR (DMSO-d6) will confirm the structure via the distinct pyrimidine C4-H singlet at approximately 8.5 ppm.
Step 2: Saponification to 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Protocol:
-
Suspend the ester from Step 1 in a 2M aqueous NaOH solution (3.0 equiv).
-
Stir the suspension at 60 °C for 2 hours. The mixture will transition into a homogeneous solution, indicating complete hydrolysis of the ester into the water-soluble sodium salt.
-
Cool the reaction mixture to 5 °C using an ice bath.
-
Slowly acidify with concentrated HCl to pH 2.0. The carboxylic acid will precipitate as a dense white solid.
-
Filter the solid, wash thoroughly with deionized water to remove residual NaCl, and dry at 50 °C under high vacuum.
Self-Validation Checkpoint: The shift in the carbonyl stretching frequency in FTIR from ~1710 cm⁻¹ (ester) to ~1680 cm⁻¹ (acid) and the appearance of a broad O-H stretch confirm successful saponification.
Step 3: Chlorination to 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
Protocol:
-
Charge a rigorously dried flask with 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (1.0 equiv).
-
Suspend the solid in anhydrous dichloromethane (DCM) and add thionyl chloride (SOCl₂, 5.0 equiv) (3)[3].
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 equiv).
-
Reflux the mixture for 2-4 hours until gas evolution (SO₂ and HCl) completely ceases, indicating the exhaustion of the carboxylic acid.
-
Concentrate the mixture under reduced pressure to remove excess SOCl₂. Co-evaporate with anhydrous toluene twice to ensure complete removal of volatile acidic byproducts.
-
The resulting crude acid chloride is highly moisture-sensitive and should be used immediately in subsequent amidation or esterification steps.
Self-Validation Checkpoint: Because acid chlorides are inherently unstable and difficult to analyze via standard aqueous chromatography, employ a derivatization-based in-process control. Quench a small aliquot of the reaction mixture in anhydrous methanol. LC-MS analysis of this quenched sample should quantitatively show the methyl ester mass, serving as a reliable, indirect validation of the acid chloride's purity.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative outcomes and analytical markers for a properly executed synthesis workflow.
| Reaction Step | Intermediate / Product | Expected Yield (%) | Purity (HPLC) | Key Analytical Marker |
| 1. Heterocyclization | Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | 75 - 82% | > 95% | ¹H NMR: C4-H singlet at ~8.5 ppm |
| 2. Saponification | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | 88 - 94% | > 98% | FTIR: Carbonyl shift to ~1680 cm⁻¹ |
| 3. Chlorination | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride | > 95% (Crude) | N/A (Reactive) | LC-MS (MeOH quench): Methyl ester mass |
References
- US9732065B2 - Cyclic aminomethyl pyrimidine derivative - Google Patents Source: Google Patents URL
- WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase - Google Patents Source: Google Patents URL
- Source: National Institutes of Health (NIH)
Sources
- 1. 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9732065B2 - Cyclic aminomethyl pyrimidine derivative - Google Patents [patents.google.com]
- 3. WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase - Google Patents [patents.google.com]
Technical Support Center: Handling & Storage of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals working with 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride , a highly reactive and moisture-sensitive acylating agent. Below, you will find scientifically grounded FAQs, troubleshooting guides, and self-validating protocols to ensure the integrity of your reagent.
Frequently Asked Questions (FAQs)
Q1: Why is this specific acid chloride so uniquely sensitive to atmospheric moisture? A1: The sensitivity is driven by the extreme electrophilicity of the carbonyl carbon. The adjacent pyrimidine ring acts as a strong electron-withdrawing group, increasing the partial positive charge on the carbonyl carbon. When exposed to ambient air, atmospheric moisture acts as a nucleophile, rapidly attacking the carbonyl to form a tetrahedral intermediate. This collapses to expel a chloride ion, resulting in the irreversible formation of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid and hydrogen chloride (HCl) gas[1].
Q2: What are the absolute best storage conditions to prevent degradation? A2: The reagent must be stored in a rigorously moisture-free environment. Optimal conditions require storing the chemical in an inert atmosphere (Argon or Nitrogen) within tightly sealed, PTFE-lined amber glass vials at -20°C[2]. Proper sealing is critical, as failure to exclude water will result in hydrolysis and potential anhydride formation[3].
Q3: Can I store the reagent in standard plastic tubes (e.g., Eppendorf or Falcon tubes)? A3: No. Standard laboratory plastics and rubber septa are permeable to trace moisture and are rapidly degraded by the corrosive HCl gas generated during minor hydrolysis events[1]. Always use high-quality glass containers with PTFE (Teflon) lined caps, which are chemically inert to acid chlorides.
Troubleshooting Guide
Issue: The reagent bottle emits a "hissing" sound or "pops" when opened.
-
Root Cause: Moisture ingress has caused hydrolysis, generating equimolar amounts of hydrogen chloride (HCl) gas[1]. In a tightly sealed container, this gas accumulates over time, leading to significant internal pressure buildup.
-
Resolution: Always open pressurized bottles in a well-ventilated fume hood behind a blast shield. If pressurization is noted, the batch has degraded. Do not use it for sensitive coupling reactions without first quantifying the degradation (see Protocol 2).
Issue: White smoke or fuming is observed when transferring the reagent.
-
Root Cause: The visible "smoke" is not the chemical itself, but an aerosol of hydrochloric acid droplets. This forms instantly when the generated HCl gas contacts and reacts with ambient humidity in the air.
-
Resolution: Immediately halt the open-air transfer. Move the material to a glovebox or utilize Schlenk line techniques to maintain an inert environment[2].
Issue: An insoluble white precipitate forms when the reagent is dissolved in anhydrous dichloromethane (DCM).
-
Root Cause: While the acid chloride is soluble in DCM, its hydrolysis product (the corresponding pyrimidine carboxylic acid) is highly polar and largely insoluble in non-polar or weakly polar organic solvents.
-
Resolution: The precipitate indicates severe degradation. The batch should be discarded or re-purified via treatment with thionyl chloride (SOCl₂) or oxalyl chloride, followed by rigorous distillation or crystallization.
Degradation & Storage Integrity Data
The following table summarizes the causal relationship between storage conditions and the expected chemical integrity of the acid chloride over a 6-month period.
| Storage Temperature | Atmosphere | Container Type | Expected Integrity (6 Months) | Primary Degradation Risk / Causality |
| -20°C | Argon (Glovebox) | PTFE-lined Amber Glass | > 98% | Minimal; Argon provides a heavy, inert blanket preventing moisture ingress. |
| 2-8°C | Nitrogen | PTFE-lined Amber Glass | ~ 90-95% | Slow hydrolysis if the PTFE seal degrades or if the headspace is large. |
| -20°C | Ambient Air | Standard Glass | ~ 70-80% | Condensation-induced hydrolysis; opening cold vials pulls moisture into the headspace. |
| 25°C (Room Temp) | Ambient Air | Standard Plastic | < 50% | Rapid hydrolysis; plastic permeability and ambient humidity cause total degradation and HCl pressurization. |
Experimental Protocols
Protocol 1: Inert Aliquoting and Storage Workflow
To prevent repeated atmospheric exposure, bulk acid chlorides should be aliquoted upon receipt.
-
Thermal Equilibration: Remove the primary container from cold storage and allow it to sit in a desiccator until it reaches room temperature.
-
Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the chemical, rapidly accelerating hydrolysis.
-
-
Inert Transfer: Move the sealed container into a glovebox purged with high-purity Argon[2].
-
Causality: Argon is heavier than air and provides a superior protective blanket against moisture for highly reactive electrophiles.
-
-
Aliquoting: Dispense the required mass into pre-dried (oven-baked at 120°C for >4 hours) amber glass vials.
-
Causality: Single-use aliquots eliminate repeated freeze-thaw cycles and multiple atmospheric exposures of the bulk material.
-
-
Sealing: Cap the vials using PTFE-lined screw caps.
-
Causality: Acid chlorides and trace HCl gas will rapidly corrode standard rubber or polyethylene septa, destroying the seal[1].
-
-
Secondary Containment: Wrap the caps tightly with Parafilm, place the vials in a secondary desiccator box containing Drierite, and store at -20°C.
Protocol 2: Self-Validating Quality Control (Amine Derivatization)
Perform this rapid derivatization check to verify reagent integrity before critical synthesis steps.
-
Preparation: Dissolve a 5 mg aliquot of the suspect acid chloride in 1 mL of anhydrous DCM under nitrogen.
-
Derivatization: Add 2.0 equivalents of a primary amine (e.g., benzylamine) and 2.0 equivalents of triethylamine (as an HCl scavenger).
-
Reaction: Stir for 10 minutes at room temperature.
-
Workup: Quench with 1 mL of 1N HCl, extract the organic layer, and dry over anhydrous Na₂SO₄.
-
Analysis: Analyze the organic layer via LC-MS or ¹H-NMR.
-
Causality: The intact acid chloride will quantitatively convert to the corresponding amide. If the starting material had hydrolyzed to the carboxylic acid, it will not react with the amine under these mild conditions (without a coupling reagent like HATU/EDC). The ratio of amide to unreacted carboxylic acid directly quantifies the degradation of your batch.
-
Visualizations
Hydrolysis Mechanism
Hydrolysis pathway of the acid chloride into carboxylic acid and HCl gas.
Inert Storage Workflow
Step-by-step workflow for the inert aliquoting and storage of acid chlorides.
References
-
Organic Syntheses. "Working with Hazardous Chemicals". orgsyn.org.[Link]
-
Ataman Kimya. "ACETYL CHLORIDE". atamanchemicals.com.[Link]
-
University of Waterloo. "CHEMICAL STORAGE FACT SHEET". uwaterloo.ca.[Link]
Sources
Technical Support Center: A Troubleshooting Guide for 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl Chloride Coupling Reactions
Welcome to the Technical Support Center for optimizing coupling reactions with 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this important heterocyclic building block in amide synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you improve your reaction yields and obtain high-purity products.
Introduction
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a valuable reagent in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of therapeutic agents. However, its successful application in amide coupling reactions can be challenging due to the electron-deficient nature of the pyrimidine ring and the reactivity of the acyl chloride. This guide will address common issues and provide robust solutions to streamline your synthetic workflow.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to directly address the most frequent problems encountered during the coupling of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride with amines.
Question 1: I am observing a very low yield of my desired amide product, and I'm recovering a significant amount of the corresponding carboxylic acid. What is the likely cause and how can I prevent this?
Answer:
This is a classic problem that points to the hydrolysis of your starting material, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride. Acyl chlorides are highly susceptible to reaction with water, and the electron-withdrawing nature of the pyrimidine ring can further enhance this reactivity.
Causality:
-
Atmospheric Moisture: Even trace amounts of moisture in the air can lead to rapid hydrolysis of the acyl chloride.
-
Wet Solvents or Reagents: Using solvents or amines that have not been rigorously dried is a common source of water contamination.
-
Incomplete Conversion to Acid Chloride: If the starting carboxylic acid was not fully converted to the acid chloride, it will remain in the reaction mixture.
Solutions & Experimental Protocols:
-
Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents and Reagents:
-
Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in anhydrous grade and stored over molecular sieves.
-
Liquid amines should be distilled from a suitable drying agent (e.g., CaH₂) before use. Solid amines should be dried under high vacuum.
-
-
Confirm Complete Formation of the Acid Chloride: If you are preparing the acid chloride in situ from the corresponding carboxylic acid (e.g., using oxalyl chloride or thionyl chloride), ensure the reaction goes to completion. After the reaction, remove any excess chlorinating agent and byproducts under vacuum before adding your amine.
Question 2: My reaction is sluggish, and I have a significant amount of unreacted starting materials even after extended reaction times. How can I improve the reaction rate and conversion?
Answer:
Slow reaction rates are often due to the reduced nucleophilicity of the amine, particularly if you are working with electron-deficient anilines or sterically hindered amines. The electrophilicity of the pyrimidine carbonyl chloride is also a key factor.
Causality:
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine reduce its nucleophilicity, making it a less effective reaction partner.
-
Steric Hindrance: Bulky groups on either the amine or the pyrimidine can physically block the approach of the nucleophile to the electrophilic carbonyl carbon.
-
Inadequate Base: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[1][2][3]
Solutions & Experimental Protocols:
-
Optimize the Base:
-
For simple primary and secondary amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. Use at least 1.1 equivalents to scavenge the HCl produced.
-
For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial.
-
In some cases, an inorganic base under Schotten-Baumann conditions (a biphasic system with aqueous NaOH) can be effective, especially for simple amines.[1][3][4]
-
-
Increase the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Add a Nucleophilic Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.
Experimental Protocol: DMAP-Catalyzed Coupling
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq).
-
In a separate flask, dissolve 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with dilute aqueous acid (to remove excess amine and DMAP), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Question 3: I am observing multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge, especially with a multifunctional substrate like 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride.
Causality and Potential Side Products:
-
Reaction with the Pyrimidine Ring: The pyrimidine ring itself can be susceptible to nucleophilic attack, especially under harsh conditions or with highly nucleophilic amines. This could lead to the formation of complex mixtures.
-
Dimerization or Polymerization: The acid chloride can react with the product amide or another molecule of the starting material under certain conditions.
-
Reaction with the "Oxo" Group: While less likely under standard amide coupling conditions, the exocyclic oxygen could potentially participate in side reactions, especially if strong bases or high temperatures are used.
Solutions & Experimental Protocols:
-
Control the Reaction Temperature: Maintain a low temperature (0 °C to room temperature) to minimize side reactions.
-
Optimize the Order of Addition: Always add the acid chloride slowly to the solution of the amine and base. This ensures that the highly reactive acid chloride is immediately consumed by the desired nucleophile and is not present in high concentrations, which could favor side reactions.
-
Use a Milder Coupling Method: If direct coupling with the acid chloride proves problematic, consider converting the corresponding carboxylic acid to the amide using standard peptide coupling reagents. This avoids the need to handle the highly reactive acid chloride.
Experimental Protocol: HATU-Mediated Amide Coupling
-
In a flask, dissolve 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) in an anhydrous polar aprotic solvent like DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the product.
-
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
| DCC/DMAP | DCM, 0 °C to RT | Inexpensive, effective for many substrates. | Dicyclohexylurea (DCU) byproduct can be difficult to remove.[6][7][8] |
| EDC/HOBt | DMF or DCM, RT | Water-soluble carbodiimide, easy workup. | Can be less effective for hindered or electron-deficient amines.[6] |
| HATU/DIPEA | DMF, RT | High efficiency, fast reaction times, low racemization.[5] | More expensive than other reagents. |
Frequently Asked Questions (FAQs)
Q: Can I use Schotten-Baumann conditions for this coupling?
A: Yes, for simple, non-hindered primary and secondary amines, Schotten-Baumann conditions (an aqueous base like NaOH in a biphasic system) can be a cost-effective and efficient method.[1][3][4] However, for more sensitive substrates or weakly nucleophilic amines, this method may lead to significant hydrolysis of the acid chloride. A trial reaction on a small scale is recommended.
Q: My product is very polar and difficult to purify by column chromatography. What are my options?
A: High polarity can be a challenge. Consider the following:
-
Reverse-Phase Chromatography: If your compound is soluble in water/acetonitrile or water/methanol mixtures, reverse-phase HPLC or flash chromatography can be an excellent alternative to normal-phase silica gel chromatography.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Trituration: Suspending the crude product in a solvent in which the desired product is insoluble but the impurities are soluble can be a simple and effective purification technique.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is the most common method. Use a solvent system that gives good separation of your starting materials and product. Staining with potassium permanganate or visualization under UV light can help to identify the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.
Visualizing the Troubleshooting Process
The following workflow provides a logical approach to troubleshooting common issues in your coupling reactions.
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
References
Sources
- 1. SchottenâBaumann reaction â Grokipedia [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Minimizing side reactions and byproducts when using 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you minimize side reactions and byproducts in your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the scientific integrity and success of your work.
I. Understanding the Reagent: Reactivity and Stability
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a highly reactive acylating agent. Its reactivity stems from the electron-withdrawing nature of the pyrimidine ring and the inherent electrophilicity of the acyl chloride functional group. The carbonyl carbon is highly susceptible to nucleophilic attack, making it an efficient reagent for the synthesis of amides, esters, and other carbonyl derivatives. However, this high reactivity also makes it prone to several side reactions if not handled with appropriate care.
II. Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered when working with 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride.
Q1: My reaction yield is low, and I'm recovering a significant amount of the corresponding carboxylic acid. What is happening?
A1: This is a classic case of hydrolysis , the most common side reaction for acyl chlorides.
-
Causality: 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride reacts readily with even trace amounts of water in your reaction setup or solvents. The carbonyl carbon, being highly electrophilic, is attacked by the oxygen atom of water, leading to the formation of the less reactive 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid and hydrochloric acid (HCl).[1][2][3][4][5]
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Q2: I'm trying to synthesize a primary or secondary amide, but my reaction is messy, and I'm getting a significant amount of a salt byproduct. Why?
A2: This issue arises from the generation of HCl during the amidation reaction and its subsequent reaction with the amine nucleophile.
-
Causality: The reaction between the acyl chloride and an amine produces the desired amide and one equivalent of HCl.[5][6] This HCl will then react with any unreacted amine in the mixture to form an ammonium salt, which is often insoluble and can complicate the reaction and workup.
-
Troubleshooting & Prevention:
-
Use of a Base: Add a non-nucleophilic base to the reaction mixture to scavenge the HCl as it is formed. Common choices include:
-
Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used. Use at least one equivalent, and often a slight excess is beneficial.
-
Pyridine: Can also be used as a base and sometimes as a catalyst.
-
-
Excess Amine: Using an excess of the amine nucleophile (at least two equivalents) can also be a strategy, where one equivalent acts as the nucleophile and the other as the HCl scavenger. This is a viable option if the amine is inexpensive and easily separable from the product.
-
Q3: My reaction is turning dark, and I'm observing multiple unidentified byproducts by TLC/LC-MS. What could be the cause?
A3: This could be due to several factors, including thermal instability, self-condensation, or reactions involving the pyrimidine ring itself.
-
Causality & Potential Side Reactions:
-
Thermal Decomposition: While specific data on the thermal stability of this exact compound is limited, elevated temperatures can promote decomposition pathways for complex, reactive molecules.
-
Self-Condensation/Dimerization: It is plausible that under certain conditions, one molecule of the acyl chloride could react with the enolizable pyrimidine ring of another molecule. While not directly reported for this specific molecule, dimerization of similar ureidopyrimidone structures through hydrogen bonding is known, which could facilitate intermolecular reactions.[3]
-
N-Acylation: The nitrogen atoms in the pyrimidine ring are nucleophilic and could potentially be acylated by another molecule of the acyl chloride, leading to dimer or polymer formation.
-
Decarboxylation: The precursor, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, and related 5-carboxypyrimidines can undergo decarboxylation, especially at higher temperatures.[1] If the acyl chloride is generated in situ at elevated temperatures, this could be a competing pathway.
-
-
Troubleshooting & Prevention:
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is a good strategy.
-
Slow Addition: Add the acyl chloride solution dropwise to the solution of the nucleophile to maintain a low concentration of the acyl chloride and minimize self-reaction.
-
Use of a Non-Nucleophilic Base: A bulky, non-nucleophilic base can help to deprotonate the nucleophile without interfering with the desired reaction.
-
III. Experimental Protocols & Troubleshooting Guides
This section provides detailed protocols for common reactions and troubleshooting guides for specific issues.
Protocol 1: General Procedure for Amide Synthesis
This protocol outlines a general method for the synthesis of a primary or secondary amide using 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride.
Materials:
-
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the amine (1.0 eq.) and anhydrous DCM (or DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.1 eq.) to the stirred solution.
-
In a separate flame-dried flask, dissolve 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride (1.0 eq.) in anhydrous DCM (or DMF).
-
Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the cold amine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide for Amide Synthesis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive acyl chloride (hydrolyzed).2. Poorly soluble starting materials.3. Insufficiently nucleophilic amine. | 1. Use freshly prepared or properly stored acyl chloride. 2. Try a different anhydrous solvent (e.g., DMF, THF). 3. Consider using a stronger base or a catalytic amount of DMAP (4-dimethylaminopyridine). |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of byproducts (see FAQs).3. Degradation of product on silica gel. | 1. Increase reaction time or temperature cautiously. 2. Review troubleshooting sections on hydrolysis, self-condensation, and N-acylation. 3. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization. |
| Difficulty in Purification | 1. Co-elution of product and impurities.2. Product is a salt. | 1. Optimize chromatography conditions (different solvent systems, gradient elution). 2. Ensure the workup effectively removes all salts. If the product is basic, an acidic wash followed by basification and extraction may be necessary. |
IV. Visualization of Reaction Pathways
Diagram 1: Desired Amidation Reaction and Key Side Reaction
Caption: Reaction scheme for amidation and the competing hydrolysis side reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
V. References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Sijbesma, R. P., et al. (1997). Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding. Journal of the American Chemical Society, 119(51), 12366-12367. [Link]
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
-
Save My Exams. (2023). Hydrolysis of Acyl Chlorides. [Link]
-
LibreTexts Chemistry. (2023). Making Amides from Acyl Chlorides. [Link]
-
Wolf, C. (2012). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.
-
Erian, A. W., & Fadda, A. A. (2010). Recent advances in the synthesis of pyrimidines and their fused derivatives. Bioorganic & Medicinal Chemistry, 18(16), 5775-5813.
-
PubChem. (n.d.). 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Katritzky, A. R., et al. (Eds.). (2010). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Elsevier.
-
Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. [Link]
-
Carré, P., & Libermann, D. (1934). Sur la préparation des chlorures d'acides. Comptes Rendus de l'Académie des Sciences, 199, 1422-1424.
-
Fieser, L. F., & Fieser, M. (1995). Reagents for Organic Synthesis. John Wiley & Sons.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Sources
- 1. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 2. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
Troubleshooting low conversion rates with 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
Technical Support Center: 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
This guide is designed for researchers, chemists, and drug development professionals encountering challenges with acylation reactions using 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride (herein referred to as MOP-Cl ). Low conversion rates are a common yet solvable issue, often stemming from reagent instability or suboptimal reaction conditions. This document provides a structured, in-depth approach to troubleshooting, moving from the most frequent and simple-to-diagnose problems to more complex optimizations.
Part 1: Foundational Troubleshooting - Is Your Reagent Viable?
The first and most critical step in troubleshooting is to verify the integrity of your starting material. MOP-Cl, like most acyl chlorides, is a highly reactive electrophile, and its primary point of failure is its sensitivity to moisture.[1]
Q1: My reaction has a very low conversion rate or failed completely. What is the absolute first thing I should check?
Answer: You must first verify the quality and reactivity of your MOP-Cl. Due to its high reactivity, it can degrade during storage, especially if it has been exposed to atmospheric moisture. The most common degradation pathway is hydrolysis, which converts the reactive acyl chloride back to its corresponding, and largely unreactive, carboxylic acid (2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid).[1][2][3] This hydrolysis is irreversible and consumes your reagent.
Q2: What is the primary degradation pathway for MOP-Cl?
Answer: The primary degradation pathway is hydrolysis. The electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, a nucleophile, leading to the formation of the parent carboxylic acid and hydrochloric acid (HCl).[1] This side reaction is often the main culprit behind failed or low-yielding reactions.
Caption: Primary degradation pathway of MOP-Cl via hydrolysis.
Q3: How can I quickly assess the quality of my MOP-Cl before starting a large-scale reaction?
Answer: A definitive but destructive test is recommended. Perform a small-scale "test reaction" with a simple, highly reactive nucleophile like benzylamine under strictly anhydrous conditions. Benzylamine is an ideal choice because it is a liquid, unhindered, and the resulting amide product is typically a clean, crystalline solid that is easily characterizable by LC-MS or ¹H NMR. If this simple reaction fails, your MOP-Cl stock is likely compromised. See Protocol 1 for a detailed methodology.
Part 2: Optimizing the Reaction Environment
If you have confirmed your MOP-Cl is active, the next step is to scrutinize the reaction conditions. The choice of solvent, base, temperature, and stoichiometry are all critical factors that dictate the success of the acylation.
Q4: My MOP-Cl is active, but my reaction with my substrate of interest is still showing low conversion. What should I investigate next?
Answer: Focus on four key parameters: Solvent , Base , Temperature , and Stoichiometry . An error in any of these can halt your reaction. The most common issue after reagent quality is the presence of residual water in the solvent.[4]
Q5: How does solvent choice impact the reaction, and what should I use?
Answer: Solvent choice is critical for two reasons: ensuring all reactants remain in solution and, most importantly, maintaining an anhydrous environment.[5] Acyl chlorides require rigorously dried (anhydrous) aprotic solvents. Using a standard "off-the-shelf" solvent without proper drying is a frequent cause of failure.
Data Presentation: Solvent Selection Guide
| Solvent | Grade | Key Properties & Rationale | Potential Issues |
|---|---|---|---|
| Dichloromethane (DCM) | Anhydrous (<50 ppm H₂O) | Excellent solubility for many organics. Unreactive towards MOP-Cl. Easy to remove post-reaction. | Must be distilled from CaH₂ for ultra-dry applications.[6] |
| Tetrahydrofuran (THF) | Anhydrous (<50 ppm H₂O) | Good general-purpose solvent. Higher boiling point than DCM. | Can contain peroxide inhibitors that may need removal. Must be rigorously dried (e.g., Na/benzophenone).[6] |
| Acetonitrile (ACN) | Anhydrous (<50 ppm H₂O) | Polar aprotic solvent, useful for less soluble starting materials. | Can be difficult to render completely anhydrous. Some studies note lower conversion in ACN for certain acylations.[7] |
| Toluene | Anhydrous (<50 ppm H₂O) | Good for higher temperature reactions. Less polar. | May not be suitable for polar substrates. |
Recommendation: Start with anhydrous Dichloromethane (DCM) purchased in a sealed bottle (e.g., Sure/Seal™) or freshly distilled over calcium hydride.[6][8]
Q6: What is the role of the base, and how do I choose the correct one?
Answer: A base is almost always required in acylation reactions with acyl chlorides. It serves two primary functions:
-
HCl Scavenger: The reaction generates one equivalent of HCl as a byproduct.[9] This acid can protonate your nucleophile (especially if it's an amine), rendering it non-nucleophilic and halting the reaction. The base neutralizes this HCl.
-
Catalyst (in some cases): Tertiary amines like pyridine can act as nucleophilic catalysts, forming a highly reactive acylammonium intermediate that is more susceptible to attack by the primary nucleophile.[2]
Data Presentation: Base Selection Guide
| Base | Type | pKa (Conjugate Acid) | Use Case & Rationale |
|---|---|---|---|
| Triethylamine (Et₃N) | Tertiary Amine (Non-nucleophilic) | ~10.7 | Standard, cost-effective HCl scavenger. Use 1.1-1.5 equivalents.[1] |
| Pyridine | Tertiary Amine (Nucleophilic Catalyst) | ~5.2 | Acts as both an HCl scavenger and a catalyst. Can accelerate sluggish reactions.[2] Use as a co-solvent or in stoichiometric amounts. |
| Hunig's Base (DIPEA) | Tertiary Amine (Sterically Hindered) | ~11.0 | A non-nucleophilic base used when the nucleophile is sensitive and to avoid side reactions. |
| Proton Sponge | Amine (Non-nucleophilic) | ~12.1 | A very strong but non-nucleophilic base for highly sensitive substrates. |
Recommendation: For reactions with amines or alcohols, begin with 1.2 equivalents of Triethylamine (Et₃N). If the reaction is slow, consider switching to pyridine.
Q7: How critical is temperature control?
Answer: Temperature is a double-edged sword.
-
Low Temperature (0 °C to RT): Most acylations are exothermic and highly reactive. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is standard practice to control the reaction rate and prevent side-product formation.[10]
-
Elevated Temperature (e.g., 40-80 °C): Gentle heating can be beneficial if the reaction is sluggish due to a poorly nucleophilic substrate or steric hindrance.[4][11] However, excessive heat can cause decomposition of the acyl chloride or the product.[12]
Recommendation: Always start the reaction at 0 °C by adding the MOP-Cl solution dropwise to the solution of your nucleophile and base. Monitor the reaction by TLC or LC-MS. Only apply gentle heat if no conversion is observed after several hours at room temperature.
Part 3: Advanced Troubleshooting & Workflow
If the foundational checks and condition optimizations still result in low conversion, a more systematic approach is needed. This involves careful reaction monitoring and considering the properties of your specific nucleophile.
Q8: How can I effectively monitor the reaction to know if it's working at all?
Answer: Thin-Layer Chromatography (TLC) is the fastest way to monitor a reaction's progress.[13][14]
-
Prepare your TLC plate: Spot three lanes: your nucleophilic starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[15]
-
Run the plate: Use a suitable solvent system (e.g., Hexane/Ethyl Acetate).
-
Analyze: As the reaction proceeds, you should see the spot corresponding to your starting material diminish in the 'RM' lane while a new spot for the product appears.[13] If the 'SM' spot remains unchanged after an hour, the reaction has stalled. LC-MS can provide more definitive structural information on product formation.[16]
Q9: I see a new product by TLC/LC-MS, but my isolated yield is very low. What could be happening?
Answer: Significant product loss can occur during the aqueous work-up.[4] If your final amide/ester product has basic or acidic functional groups, its solubility can change dramatically with pH. During an aqueous extraction, ensure the pH of the aqueous layer is adjusted to keep your product in the organic layer. For example, if your product contains a basic nitrogen, an acidic wash (e.g., 1M HCl) could protonate it, pulling it into the aqueous layer and reducing your isolated yield.
Workflow & Protocols
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing low conversion rates.
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reactions of Acyl halide [simply.science]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. waters.com [waters.com]
Handling moisture sensitivity and inert atmosphere requirements for 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Fundamental Properties & Causality of Degradation
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a highly reactive, bifunctional electrophile critical for synthesizing advanced pharmaceutical intermediates. However, its structural features make it exceptionally sensitive to atmospheric moisture, requiring rigorous handling techniques.
The Causality of Moisture Sensitivity
The carbon-chlorine bond in any acyl chloride is highly polarized, rendering the carbonyl carbon extremely electrophilic. In this specific molecule, the electron-withdrawing nature of the pyrimidine ring further intensifies this electrophilicity. When exposed to even trace amounts of water (such as atmospheric humidity), a rapid nucleophilic addition-elimination reaction occurs. Water attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel a chloride ion and a proton, yielding 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid and hydrogen chloride (HCl) gas [1, 2].
The generated HCl can protonate the nitrogen atoms on the pyrimidine ring, leading to insoluble hydrochloride salts that precipitate out of solution, halting your intended reaction and complicating downstream purification.
Comparative Hydrolysis Kinetics
To contextualize the reactivity of this compound, we must compare it against standard acyl chlorides. The presence of the heteroaromatic ring accelerates the hydrolysis rate significantly compared to standard aliphatic or simple aromatic acyl chlorides [3].
Table 1: Comparative Hydrolysis Kinetics of Acyl Chlorides
| Compound | Estimated Half-Life in Water (25°C) | Relative Moisture Sensitivity | Primary Degradation Product |
| Acetyl Chloride | ~0.8 seconds | High | Acetic Acid + HCl |
| Trichloroacetyl Chloride | ~0.063 seconds | Extreme | Trichloroacetic Acid + HCl |
| Benzoyl Chloride | ~1-2 minutes | Moderate | Benzoic Acid + HCl |
| 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride | < 5 seconds (Estimated) | High to Extreme | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid + HCl |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible yields, handling this compound requires strict adherence to inert atmosphere techniques. The following protocols are designed as self-validating systems: if a step fails (e.g., the bubbler does not show positive pressure), the system physically prevents you from proceeding, thereby saving your valuable reagent.
Protocol A: Schlenk Line Setup and Glassware Preparation
Objective: Eliminate all adsorbed moisture and atmospheric oxygen from the reaction vessel.
-
Glassware Drying: Bake all reaction flasks, stir bars, and glass syringes in an oven at 120°C for a minimum of 4 hours. Alternatively, flame-dry the glassware under a vacuum of < 0.1 Torr.
-
Assembly: Assemble the hot glassware and immediately connect it to the Schlenk line. Seal all ground-glass joints with a light layer of high-vacuum grease.
-
Cycle Purging (The Self-Validation Step):
-
Turn the two-way Schlenk valve to vacuum . Watch the pressure gauge drop. If it does not reach baseline vacuum (< 0.5 Torr), you have a leak. Do not proceed until the leak is resolved.
-
After 5 minutes under vacuum, slowly turn the valve to inert gas (Nitrogen or Argon). Monitor the oil bubbler; you must see a steady flow of bubbles indicating positive pressure[4].
-
Repeat this Vacuum/Fill cycle a total of three times .
-
-
Cooling: Allow the flask to cool to room temperature strictly under the inert gas atmosphere.
Protocol B: Reagent Transfer and Reaction Execution
Objective: Transfer the pyrimidine-carbonyl chloride and execute the reaction without exposing it to ambient air.
-
Solvent Preparation: Use only anhydrous, degassed solvents (e.g., DCM, THF, or DMAc). Degas the solvent using the Freeze-Pump-Thaw method (minimum 3 cycles) prior to use [5].
-
Reagent Weighing: If the 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a solid, weigh it inside an inert atmosphere glovebox and transfer it to the Schlenk flask. If a glovebox is unavailable, rapidly weigh the solid into the pre-dried flask while flushing the flask mouth with a heavy stream of Argon, then immediately cap with a rubber septum and perform Protocol A.
-
Solvent Addition: Transfer the anhydrous solvent into the reaction flask using a dried, inert-gas-purged syringe or cannula.
-
Base Addition: Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to the reaction mixture to scavenge the HCl generated during the desired amidation/esterification. Mechanistic Note: Scavenging HCl prevents the protonation of the pyrimidine ring, maintaining the solubility of your intermediate.
-
Nucleophile Addition: Add your amine or alcohol dropwise at 0°C to control the exothermic nature of the nucleophilic acyl substitution.
Troubleshooting Guide & Decision Tree
When working with highly reactive pyrimidine-carbonyl chlorides, deviations in yield are almost always linked to moisture contamination or improper handling. Use the following logical decision tree to diagnose and correct experimental failures.
Decision tree for troubleshooting failed reactions involving moisture-sensitive pyrimidine-carbonyl chlorides.
Frequently Asked Questions (FAQs)
Q: Why did my reaction yield 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid instead of my target amide? A: This is the classic signature of moisture contamination. The acid chloride reacted with water (from the solvent, the atmosphere, or wet glassware) faster than it reacted with your intended amine. Water is an excellent nucleophile. To fix this, verify your solvent is strictly anhydrous (< 50 ppm water via Karl Fischer titration) and ensure your Schlenk line vacuum is pulling adequately.
Q: Can I store 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride in a standard benchtop desiccator? A: No. A standard desiccator only reduces ambient humidity; it does not provide an oxygen- and moisture-free environment. This reagent must be stored in a tightly sealed container, backfilled with Argon, and kept in a refrigerator or freezer (depending on the manufacturer's exact specifications) inside a glovebox or secondary sealed Mylar bag with desiccant.
Q: My reaction mixture turned into a thick, insoluble paste immediately upon adding the nucleophile. What happened? A: You likely experienced rapid precipitation of hydrochloride salts. As the acid chloride reacts, it releases HCl. If you did not include a sufficient amount of a non-nucleophilic base (like DIPEA or Triethylamine) to neutralize the HCl, it will protonate your nucleophile (if it's an amine) or the pyrimidine ring itself, causing it to crash out of solution. Ensure you are using at least 1.5 to 2.0 equivalents of base.
Q: Is Nitrogen or Argon better for the inert atmosphere? A: Argon is preferred for this specific compound. Argon is heavier than air and will "blanket" the solid reagent at the bottom of the flask when you open it briefly to add other solids. Nitrogen is lighter and mixes more readily with ambient air, increasing the risk of transient moisture exposure during reagent transfers.
References
-
Doc Brown's Chemistry. "The hydrolysis of an acid/acyl chloride reaction mechanism." Doc Brown's Chemistry Clinic. Available at: [Link]
-
Archer, B. L., & Hudson, R. F. "Mechanism of the Hydrolysis of Acid Chlorides." Journal of the Chemical Society, 1950. Available at: [Link]
-
E3S Web of Conferences. "Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents." E3S Web of Conferences, 2021. Available at: [Link]
-
The Schlenk Line Survival Guide. "Cycling sealed flasks or ampoules onto the Schlenk line." Schlenk Line Survival Guide. Available at: [Link]
-
Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Chemistry Department. Available at: [Link]
Comparative stability of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride and its carboxylic acid precursor
As a Senior Application Scientist, I frequently consult with medicinal chemistry teams optimizing synthetic routes for pyrimidine-based scaffolds. The 2-methyl-6-oxo-1,6-dihydropyrimidine core is a privileged structure in drug discovery, often serving as a key pharmacophore in kinase inhibitors and antiviral agents.
When functionalizing the 5-position of this core via amide bond formation, chemists must choose between two primary precursors: 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride (the acid chloride) and 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (the carboxylic acid)[1]. This guide provides an objective, data-driven comparison of their stability, reactivity, and handling protocols to ensure reproducible synthetic outcomes.
Mechanistic Causality: Reactivity vs. Stability
The stark contrast in stability between these two derivatives is governed by the fundamental principles of nucleophilic acyl substitution[2].
The Acid Chloride: Hyper-Electrophilicity and Hydrolysis
Acyl chlorides sit at the absolute apex of the carboxylic acid derivative reactivity hierarchy[3]. This extreme reactivity is driven by three factors:
-
Leaving Group Ability: The chloride ion (Cl⁻) is an exceptional leaving group because it is the conjugate base of a strong acid (HCl, pKa ≈ -7)[3].
-
Inductive Effects: Chlorine is highly electronegative, withdrawing electron density from the carbonyl carbon and rendering it highly electrophilic[3].
-
Scaffold Influence: The electron-deficient nature of the pyrimidine ring further exacerbates this electrophilicity[2].
Consequently, the 5-carbonyl chloride is acutely sensitive to atmospheric moisture. Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which rapidly collapses to expel HCl and yield the 5-carboxylic acid[2].
The Carboxylic Acid: Resonance Stabilization
In contrast, the 5-carboxylic acid is highly stable under ambient conditions[1]. The hydroxyl group donates electron density into the carbonyl system via resonance, significantly reducing the electrophilicity of the carbonyl carbon[2]. While this stability ensures a long shelf-life, it necessitates the use of coupling agents (e.g., HATU, EDC) to temporarily convert the stable acid into a highly reactive intermediate (like an HOAt ester) during amide synthesis.
Degradation Pathway Visualization
The following diagram illustrates the moisture-driven degradation pathway of the acid chloride precursor.
Fig 1: Hydrolysis pathway of the 5-carbonyl chloride into the 5-carboxylic acid.
Quantitative Stability Profile
To guide reagent selection, all critical stability and handling metrics are summarized in the table below.
| Property | 5-Carbonyl Chloride | 5-Carboxylic Acid | Mechanistic Rationale |
| Moisture Sensitivity | Extreme (Hydrolyzes in <5 mins in moist air) | Negligible | Cl⁻ is an excellent leaving group; OH⁻ is a poor leaving group[3]. |
| Thermal Stability | Low (Requires storage at -20°C under Ar/N₂) | High (Stable at Room Temp) | Acid chlorides are prone to thermal decarbonylation or polymerization. |
| Reactivity (Aminolysis) | Spontaneous (Exothermic) | Requires Activation (HATU/EDC) | High ground-state energy of the acid chloride drives rapid reaction[2]. |
| Shelf-Life | < 3 months (Strictly anhydrous) | > 2 years (Ambient) | Resonance stabilization of the carboxylic acid prevents spontaneous degradation. |
| Byproducts | HCl (Requires stoichiometric base) | H₂O (and coupling agent waste) | Elimination of the leaving group dictates the byproduct profile. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: LC-MS Kinetic Stability Assay (Hydrolysis Rate Determination)
This protocol objectively measures the half-life of the acid chloride in a solvent system. We utilize an internal standard to normalize peak areas, ensuring that any observed degradation is an absolute chemical reality, not an artifact of injection volume variance.
-
Preparation of Internal Standard: Prepare a 1 mg/mL solution of biphenyl (internal standard) in anhydrous acetonitrile (MeCN).
-
Sample Preparation: In a nitrogen-purged glovebox, dissolve 10 mg of the 5-carbonyl chloride in 10 mL of the internal standard solution.
-
Controlled Exposure: Transfer 1 mL aliquots into LC-MS vials. Spike each vial with precisely 0.5% (v/v) HPLC-grade water to simulate moisture exposure.
-
Time-Course Analysis: Inject 1 µL into the LC-MS at t=0,5,15,30,and 60 minutes.
-
Data Processing: Plot the ratio of the Acid Chloride peak area to the Biphenyl peak area over time. The simultaneous appearance of the 5-carboxylic acid peak ( [M−Cl+OH] ) validates the hydrolysis mechanism[4].
Protocol B: Parallel Amide Coupling Workflow
The choice between precursors dictates the synthetic workflow.
Route 1: Using the 5-Carbonyl Chloride (For sterically hindered/poor nucleophiles)
-
Causality: The extreme electrophilicity overcomes the high activation energy required for weak nucleophiles.
-
Step 1: Dissolve the amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in strictly anhydrous Dichloromethane (DCM) at 0°C. Note: DIPEA is critical to scavenge the generated HCl, preventing protonation of the amine nucleophile.
-
Step 2: Add the 5-carbonyl chloride (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.
Route 2: Using the 5-Carboxylic Acid (For standard amines/library synthesis)
-
Causality: The stable acid allows for benchtop handling and parallel synthesis without specialized anhydrous setups.
-
Step 1: Dissolve the 5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in N,N-Dimethylformamide (DMF). Add DIPEA (3.0 eq) and stir for 15 minutes to form the active HOAt ester.
-
Step 2: Add the amine (1.2 eq) and stir at room temperature for 4-12 hours.
Strategic Selection Workflow
Use the following decision tree to determine the optimal precursor for your specific synthetic goals.
Fig 2: Decision workflow for selecting the appropriate pyrimidine-5-carbonyl derivative.
References
-
PubChem. "2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | C6H6N2O3 | CID 295779". National Center for Biotechnology Information. Available at:[Link]
-
LibreTexts. "Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism)". Chemistry LibreTexts. Available at: [Link]
Sources
HPLC Method Validation for 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl Chloride Purity Analysis: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comparative Performance Guide & Validation Protocol
The Analytical Dilemma: Quantifying Reactive Intermediates
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a highly reactive acylating agent frequently utilized as a critical intermediate in the synthesis of pyrimidine-based active pharmaceutical ingredients (APIs). Due to its potential to persist as a reactive impurity, stringent quality control and trace quantification are mandatory.
However, analyzing this compound presents a significant analytical paradox. The very reactivity that makes it synthetically useful makes direct High-Performance Liquid Chromatography (HPLC) analysis nearly impossible. The electrophilic carbonyl carbon—activated by both the chloride leaving group and the electron-withdrawing pyrimidine ring—is highly susceptible to nucleophilic attack. When introduced to standard reversed-phase HPLC mobile phases (which contain water or alcohols), the acyl chloride rapidly hydrolyzes into its corresponding carboxylic acid or forms esters on the column. This on-column degradation manifests as severe peak tailing, split peaks, and highly irreproducible quantification.
To solve this, analytical scientists must employ pre-column derivatization . This guide objectively compares direct analysis with two derivatization strategies, establishing a self-validating protocol grounded in the framework [1].
Comparative Analysis: Direct vs. Derivatization Strategies
To establish a robust method, we must evaluate the causality behind different sample preparation choices.
-
Direct HPLC Analysis: Fails due to rapid hydrolysis. The resulting carboxylic acid often co-elutes with existing acid impurities in the sample, destroying method specificity.
-
Methanol Quenching (Esterification): Converts the acyl chloride into a stable methyl ester. While this solves the stability issue, pyrimidine methyl esters typically exhibit maximum UV absorbance ( λmax ) between 210–254 nm. At these wavelengths, the lipophilic drug matrix and synthesis solvents heavily absorb, leading to severe matrix interference and poor sensitivity.
-
2-Nitrophenylhydrazine (2-NPH) Derivatization (Recommended): The hydrazine moiety acts as a powerful alpha-effect nucleophile, rapidly outcompeting trace moisture to form a highly stable hydrazide. Crucially, the addition of the 2-nitroaromatic ring induces a massive bathochromic shift (red-shift), moving the λmax to 395 nm [2]. This completely isolates the analyte signal from the background matrix, which typically does not absorb in the near-visible spectrum.
Table 1: Performance Comparison of Analytical Strategies
| Performance Parameter | Direct HPLC Analysis | Methanol Quenching (Ester) | 2-NPH Derivatization (Hydrazide) |
| Analyte Stability | Poor (Hydrolyzes instantly) | High (Stable ester) | Very High (Stable hydrazide) |
| Detection Wavelength | 254 nm | 254 nm | 395 nm |
| Matrix Interference | Critical | Moderate | Minimal / None |
| Limit of Detection (LOD) | ~ 5.0 μg/mL | ~ 0.5 μg/mL | 0.01 – 0.03 μg/mL |
| Accuracy (Recovery) | 40% – 60% | 85% – 95% | 98% – 102% |
| Precision (RSD %) | > 10.0% | < 5.0% | < 2.0% |
Data synthesis based on established derivatization performance for lipophilic drug substance acyl chlorides [2].
Experimental Protocol: 2-NPH Derivatization
To ensure trustworthiness, this protocol is designed as a self-validating system . By running a parallel reagent blank and a matrix blank, the analyst can definitively prove that any peak observed at 395 nm is the derivatized analyte, not an artifact of the derivatizing agent itself.
Reagent & Sample Preparation
-
Derivatization Reagent: Dissolve 10 mg of 2-nitrophenylhydrazine (2-NPH) in 100 mL of anhydrous acetonitrile to yield a 100 μg/mL solution. Causality: Anhydrous solvent is critical to prevent competitive hydrolysis before the 2-NPH can react.
-
Sample Preparation: Accurately weigh the API or intermediate sample and dissolve it in anhydrous acetonitrile to a target concentration (e.g., 1.0 mg/mL).
Derivatization Reaction
-
Transfer 1.0 mL of the sample solution into a 2.0 mL amber HPLC vial.
-
Add 1.0 mL of the 100 μg/mL 2-NPH reagent.
-
Vortex for 10 seconds to ensure homogeneity.
-
Incubate at room temperature (20–25°C) for 30 minutes . Causality: Room temperature is sufficient due to the high reactivity of the acyl chloride; elevated temperatures risk degrading the hydrazide product.
-
Self-Validation Step: Prepare a Reagent Blank (1.0 mL anhydrous acetonitrile + 1.0 mL 2-NPH reagent) to map the baseline and unreacted reagent peaks.
HPLC-UV Conditions
-
Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 395 nm.
-
Injection Volume: 10 μL.
Pre-column derivatization workflow for reactive acyl chlorides using 2-NPH.
ICH Q2(R2) Method Validation Framework
Validating this derivatization method requires adherence to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures [1]. Below is the mechanistic rationale for validating the 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride method.
Specificity
Specificity proves the method can accurately measure the analyte in the presence of interferences. By shifting detection to 395 nm , the pyrimidine core and typical synthesis solvents become optically invisible. Specificity is validated by overlaying the chromatograms of the Blank, Matrix, and Derivatized Sample, ensuring a resolution ( Rs ) > 1.5 between the derivatized analyte and the unreacted 2-NPH peak.
Linearity & Reportable Range
The method must demonstrate a proportional response. Prepare derivatized standards ranging from the Reporting Threshold (e.g., 0.05%) up to 120% of the specification limit. A linear regression model should yield a correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Spike Recovery)
Accuracy verifies the exactness of the method. Because the acyl chloride is reactive, spike known concentrations of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride directly into the drug substance matrix immediately prior to adding the 2-NPH reagent. Acceptable recovery limits are strictly 98.0% to 102.0% .
Precision (Repeatability & Intermediate Precision)
Precision ensures the derivatization reaction is consistent.
-
Repeatability: Six independent sample preparations by the same analyst on the same day must yield a Relative Standard Deviation (RSD) ≤2.0% .
-
Intermediate Precision: A different analyst, on a different day, using a different HPLC system, must replicate the results to prove the method is rugged and not dependent on micro-environmental factors.
Core analytical validation parameters according to ICH Q2(R2) guidelines.
Conclusion
Attempting to analyze 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride via direct HPLC is an exercise in analytical futility due to its inherent electrophilic instability. By employing 2-Nitrophenylhydrazine (2-NPH) pre-column derivatization , analysts can arrest the compound's reactivity, form a highly stable hydrazide, and leverage a 395 nm bathochromic shift to completely bypass matrix interference. When validated against ICH Q2(R2) standards, this methodology provides a robust, self-validating, and highly sensitive system for pharmaceutical quality control.
References
-
European Medicines Agency / ICH. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]
-
Wang, L., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from[Link]
LC-MS characterization and mass spectrometry of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride derivatives
LC-MS Characterization of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl Chloride: A Comparative Guide to Derivatization Strategies
Introduction & Analytical Rationale
In modern drug discovery, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride serves as a highly electrophilic building block, frequently utilized in the synthesis of [1] and other targeted therapeutics. However, characterizing this reactive intermediate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a fundamental analytical paradox: the very reactivity that makes it synthetically valuable renders it highly unstable in standard LC-MS environments.
When exposed to reverse-phase mobile phases (typically water/acetonitrile with formic acid), the acyl chloride undergoes rapid solvolysis, reverting to 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. Direct injection yields multiple chromatographic peaks, poor reproducibility, and inaccurate quantitation. To bypass this, pre-column chemical derivatization is strictly required. This guide evaluates three distinct derivatization strategies—benzylamine amidation, methanol esterification, and 2-nitrophenylhydrazine (2-NPH) coupling—comparing their efficacy for structural confirmation and trace impurity profiling.
Workflow Visualization
Workflow comparing three derivatization strategies for acyl chloride LC-MS analysis.
Comparative Analysis of Derivatization Agents
Selecting the correct derivatization agent depends entirely on the analytical goal. Below is a quantitative comparison of the three primary methodologies.
| Derivatization Agent | Derivative Formed | Detection Mode | Exact Mass[M+H]⁺ | LOD (ng/mL) | Primary Analytical Advantage |
| Benzylamine | N-benzyl amide | ESI+ | 244.11 | 5.0 | Superior ionization efficiency; ideal for structural ID. |
| Methanol | Methyl ester | ESI+ | 169.06 | 25.0 | Rapid, single-step sample preparation [3]. |
| 2-Nitrophenylhydrazine | Hydrazide | UV (395 nm) / ESI- | 288.07 [M-H]⁻ | 1.0 | Shifts UV absorbance to avoid matrix interference [4]. |
Self-Validating Experimental Methodology: Benzylamine Derivatization
To ensure absolute data integrity, the following protocol employs a self-validating quench mechanism . By using benzylamine as the primary derivatizing agent and methanol as the quenching agent, analysts can definitively distinguish between successful derivatization, incomplete reaction, and moisture contamination during [2].
Step 1: Reagent Preparation (Anhydrous Conditions)
-
Action: Prepare a 10 mM solution of benzylamine and 20 mM N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (CH₂Cl₂).
-
Causality: Water must be strictly excluded to prevent the formation of the carboxylic acid. DIPEA is utilized because it is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl generated during the reaction without reacting with the highly electrophilic acyl chloride itself, thereby preventing the protonation of benzylamine and driving the amide coupling to 100% completion.
Step 2: Nucleophilic Acyl Substitution
-
Action: Dissolve the 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride sample in anhydrous CH₂Cl₂ to a concentration of 1 mg/mL. Add 100 µL of the sample to 900 µL of the derivatizing solution at 0 °C.
-
Causality: Conducting the reaction at 0 °C minimizes side reactions and thermal degradation of the highly reactive acyl chloride, ensuring a clean chromatographic profile.
Step 3: Methanol Quench (The Self-Validating Step)
-
Action: Stir for 30 minutes. Quench the reaction by adding 10 µL of LC-MS grade methanol.
-
Causality: This is the critical validation step. Methanol reacts instantly with any residual, unreacted acyl chloride to form the methyl ester (m/z 169.06). During LC-MS analysis:
-
If the methyl ester peak is present: The primary benzylamine derivatization failed to reach completion (indicating reagent depletion or poor kinetics).
-
If the carboxylic acid peak (m/z 155.04) is present: Moisture contaminated the system before or during the reaction.
-
If only the benzyl amide peak (m/z 244.11) is present: The system is validated, and the quantitation is absolute.
-
Step 4: Solvent Exchange for LC-MS Compatibility
-
Action: Evaporate the CH₂Cl₂ under a gentle stream of nitrogen and reconstitute the residue in 1 mL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Causality: CH₂Cl₂ is highly immiscible with typical reverse-phase LC mobile phases. Injecting it directly causes severe solvent-effect peak distortion (peak splitting or fronting) and poor retention on C18 columns.
Conclusion
For routine structural identification and high-sensitivity ESI+ detection, benzylamine is the superior derivatization agent due to the basicity of the resulting amide and the self-validating nature of the methanol-quench protocol. However, if the goal is to quantify trace levels of the acyl chloride as a genotoxic impurity (GTI) in a complex, lipophilic active pharmaceutical ingredient (API), 2-Nitrophenylhydrazine (2-NPH) is the optimal choice. 2-NPH shifts the UV absorbance maximum to ~395 nm, effectively isolating the analyte from the UV absorbance matrix of most APIs [4].
References
- Title: Pyrimidopyrimidinones useful as wee-1 kinase inhibitors (WO2015092431A1)
-
Title: Structural Optimization of Covalent Inhibitors for Deubiquitinase ChlaDUB1 of Chlamydia trachomatis as Antibiotic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances Source: PubMed (NIH) URL: [Link]
A Comparative Guide to Peptide Coupling Reagents: The Reactivity of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride versus Modern Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of constructing these vital biomolecules. The choice of coupling reagent is a critical decision that dictates the efficiency, purity, and stereochemical integrity of the final peptide. This guide provides an in-depth comparison of the reactivity of a representative acyl chloride, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride, with the industry-standard peptide coupling reagents. We will delve into the mechanistic underpinnings, practical considerations, and the critical issue of racemization to provide a clear perspective for researchers in the field.
The Central Challenge: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures, conditions that would degrade sensitive peptide structures. Therefore, the carboxyl group of the N-protected amino acid must first be "activated" to a more electrophilic species that can readily react with the N-terminal amine of the growing peptide chain under mild conditions.[1] The ideal coupling reagent achieves this activation with high efficiency, minimal side reactions, and, most importantly, suppression of racemization at the chiral α-carbon of the activated amino acid.[2][3]
The Benchmarks: Standard Peptide Coupling Reagents
Modern peptide synthesis is dominated by two main classes of coupling reagents: onium salts (uronium/aminium and phosphonium) and carbodiimides used in conjunction with additives.[4]
Uronium/Aminium Salts: The Powerhouses of Peptide Synthesis
Reagents such as HATU, HBTU, and HCTU have become the gold standard in solid-phase peptide synthesis (SPPS).[5] Their mechanism involves a two-step process:
-
The carboxylate of the N-protected amino acid attacks the electrophilic carbon of the uronium salt.
-
This forms a highly reactive O-acylisourea intermediate, which is immediately converted into a more stable, yet still highly reactive, active ester by the HOBt or HOAt moiety within the reagent.[5]
This rapid conversion to an active ester is key to their success, as it minimizes the lifetime of more reactive intermediates that are prone to causing racemization.[5] The "7-aza" moiety in HATU (derived from HOAt) further accelerates the coupling reaction through anchimeric assistance, making it one of the most efficient reagents for sterically hindered couplings.[4]
Carbodiimides and Additives: The Classic Combination
Carbodiimides, such as DCC and EDC, activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is highly susceptible to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea.[6] To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives act as nucleophiles, trapping the O-acylisourea to form the corresponding active esters, which are less reactive but more selective, leading to cleaner coupling and suppressed racemization.[7]
The Challenger: Acyl Chlorides in Peptide Synthesis
Acyl chlorides, such as the titular 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride, represent the most activated form of a carboxylic acid. Their high electrophilicity allows for very rapid acylation of amines.[8]
Structure of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride:
Caption: Structure of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride.
The reaction mechanism is a direct and rapid nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that collapses to the amide bond with the expulsion of a chloride ion.[9] The released chloride combines with a proton from the amine to form hydrochloric acid (HCl), which must be scavenged by a base.[9]
However, this high reactivity comes at a significant cost: a high propensity for racemization.[10] The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[7] The strong electron-withdrawing nature of the acyl chloride group significantly acidifies the α-proton of the N-protected amino acid. In the presence of a base, this proton can be abstracted, leading to the formation of the oxazolone. The oxazolone has a chiral center that is easily deprotonated and re-protonated, leading to racemization.[3]
Head-to-Head Comparison: Reactivity and Performance
| Feature | Uronium/Aminium Salts (e.g., HATU) | Carbodiimides + Additives (e.g., EDC/HOBt) | Acyl Chlorides (e.g., 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride) |
| Reactivity | High to Very High | Moderate to High | Extremely High |
| Typical Yield | Excellent | Good to Excellent | Variable, can be high but prone to side reactions |
| Racemization Risk | Low | Low to Moderate | Very High |
| Key Side Reactions | Guanidinylation of the N-terminus if used in excess.[11] | N-acylurea formation, dehydration of Asn/Gln side chains. | Extensive racemization, side reactions from HCl byproduct. |
| Handling/Safety | Stable solids, but some are classified as explosive (e.g., HOBt).[6] | DCC is a potent allergen. EDC is water-soluble and easier to handle. | Highly moisture-sensitive, corrosive, release HCl gas.[8] |
| Cost | High | Low to Moderate | Generally Low (for simple acyl chlorides) |
Mechanistic Pathways Visualized
Caption: Comparative reaction pathways for major classes of peptide coupling reagents.
Experimental Protocols
Standard Protocol: Peptide Coupling using HATU
This protocol is a general guideline for Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HATU (3.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Resin-bound peptide with a free N-terminus
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIPEA to the solution and vortex for 1-2 minutes. This pre-activation step generates the reactive OAt active ester.[5]
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time may be extended or the temperature increased.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
A Kaiser test can be performed to confirm the completion of the coupling reaction.
General Protocol: Peptide Coupling using an Acyl Chloride
This is a generalized and cautionary protocol. Specific conditions would need to be optimized to balance reactivity and minimize racemization.
Materials:
-
N-protected amino acid chloride (e.g., 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride) (1.1 equivalents)
-
Peptide with a free N-terminus
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane - DCM)[12]
-
A hindered, non-nucleophilic base (e.g., 2,4,6-collidine or potassium salt of HOBt) (2 equivalents)[13]
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of acyl chlorides.[9]
-
Dissolve the peptide with the free N-terminus and the base in anhydrous DCM and cool the mixture to -20 °C or lower.
-
Slow Addition: Slowly add a solution of the acyl chloride in anhydrous DCM to the cooled peptide solution. The slow addition at low temperature is crucial to control the exothermic reaction and minimize side reactions.[9]
-
Reaction: Stir the reaction mixture at low temperature, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, it is typically quenched with a mild acid or buffer. The work-up procedure will involve washing steps to remove the salt byproduct and any remaining starting materials.
-
Purification: The crude peptide will likely require extensive purification by chromatography to remove any diastereomeric (racemized) products.
Discussion and Authoritative Recommendations
The choice of a peptide coupling reagent is a balancing act between reactivity, efficiency, and the preservation of stereochemical integrity. While acyl chlorides like 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride offer the highest level of carboxylic acid activation, this extreme reactivity is often a double-edged sword. The propensity for racemization through the oxazolone pathway is a significant drawback that has led to their infrequent use in modern peptide synthesis, especially for segment condensation.[14][15]
The development of onium salts (HATU, HBTU) and the refinement of carbodiimide protocols with additives (HOBt, HOAt, and newer oxime-based additives) represent a paradigm shift in the field.[16] These reagents are designed to generate reactive intermediates that are sufficiently electrophilic to drive the reaction to completion but are also structured to minimize the risk of racemization.[5] The in situ formation of active esters provides a more controlled and selective acylation process.
Key Takeaways for the Practicing Scientist:
-
For Routine and High-Throughput Synthesis: Uronium/aminium salts like HATU and HCTU are the reagents of choice due to their high efficiency, rapid kinetics, and low levels of racemization.[4]
-
For Cost-Effective, Large-Scale Synthesis: Carbodiimides such as EDC in combination with additives like OxymaPure offer a balance of performance and cost-effectiveness.
-
For Sterically Hindered Couplings: While highly reactive reagents like HATU are often sufficient, the use of Fmoc-amino acid fluorides or, cautiously, chlorides can be considered for particularly challenging couplings where standard methods fail. However, this must be accompanied by rigorous analytical methods to quantify the extent of racemization.[16]
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Jung, G., et al. (2000). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A.
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
- Kemp, D. S., & Rebek, J. (1970). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 92(19), 5792-5793.
- Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Suresh Babu, V. V., & G. A. Nagendra. (1994). Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. Indian Journal of Chemistry - Section B, 33B(8), 747-750.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
- Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Trends in Organic Chemistry, 9, 131-149.
- Carpino, L. A., et al. (2002). 3.3 Acid Halides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
-
Ashenhurst, J. (2020). Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Movassaghi, M., & Schmidt, M. A. (2007). Multicomponent Synthesis of α-Branched Amides. Organic Letters, 9(12), 2353-2356.
- Movassaghi, M., & Schmidt, M. A. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(42), 13554-13555.
- Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 416-433.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Google Patents. (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines.
- Chandrashekharappa, S., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Bibliomed, 14(1), 1-10.
- Al-Abdullah, E. S., et al. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Saudi Pharmaceutical Journal, 24(5), 517-526.
- Hamouda, A. M., & Mohamed, K. O. (2015). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 7(6), 116-125.
- Ryabukhin, S. V., et al. (2017). Metal carbonyl mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles: synthesis of fully substituted pyrimidines. Organic & Biomolecular Chemistry, 15(43), 9123-9133.
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AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Islam, M. R., et al. (2018). Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. Bangladesh Journal of Scientific and Industrial Research, 53(4), 325-330.
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Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
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Spectroscopic validation of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride synthesis intermediates
Executive Overview: The Analytical Challenge
In the development of advanced heterocyclic therapeutics (such as kinase inhibitors), 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride serves as a critical electrophilic intermediate. However, its inherent reactivity makes it highly susceptible to atmospheric moisture, leading to rapid hydrolysis back to its precursor, 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.
This guide objectively compares the performance and analytical profile of a rigorously synthesized High-Purity Grade (Product A) against a Conventional Commercial Grade (Alternative B) . By employing self-validating spectroscopic protocols, we demonstrate how optimized handling prevents degradation and ensures maximum downstream coupling efficiency.
Synthesis & Validation Workflow
Caption: Workflow for synthesis and spectroscopic validation of pyrimidine acyl chlorides.
Comparative Performance: High-Purity vs. Conventional Alternatives
When evaluating acyl chloride intermediates, the ultimate performance metric is the yield of the subsequent amide bond formation. Conventional commercial grades (Alternative B) often suffer from poor handling during packaging or prolonged storage, resulting in 15–30% hydrolysis. This not only reduces the active titer but introduces the carboxylic acid as a competitive nucleophile, leading to dimer formation and poisoned downstream coupling reactions.
Product A (High-Purity Grade) is synthesized using optimized chlorination (e.g., oxalyl chloride with catalytic DMF) and isolated under strict Schlenk-line conditions. Spectroscopic validation is critical to prove the absence of the carboxylic acid impurity and guarantee lot-to-lot reproducibility.
Quantitative Data Comparison
Table 1: Spectroscopic Markers Comparison
| Analytical Technique | Target Marker (Acyl Chloride) | Impurity Marker (Carboxylic Acid) | Product A (High-Purity) | Alternative B (Conventional) |
|---|---|---|---|---|
| FT-IR (ATR) | ~1765 cm⁻¹ (C=O stretch) | ~1685 cm⁻¹ (C=O stretch) | Sharp peak at 1768 cm⁻¹ | Broad peak, shoulder at 1685 cm⁻¹ |
| ¹H NMR (CD₂Cl₂) | ~8.8 ppm (C4-H singlet) | ~8.5 ppm (C4-H singlet) | Single peak at 8.82 ppm | Mixed peaks at 8.82 and 8.51 ppm |
| LC-MS (Derivatized) | m/z 183.07 [M+H]⁺ (Ester) | m/z 169.05 [M+H]⁺ (Acid) | >99% m/z 183.07 | ~75% m/z 183.07, ~25% m/z 169.05 |
Table 2: Performance & Downstream Yield Comparison
| Metric | Product A (Optimized Synthesis) | Alternative B (Conventional Grade) |
|---|---|---|
| Active Acyl Chloride Purity | > 98.5% | 70 - 85% (Variable) |
| Moisture Content (Karl Fischer) | < 50 ppm | > 500 ppm |
| Downstream Amide Coupling Yield | 92 - 95% | 65 - 75% |
| Purification Requirement | Direct use (Telescoped) | Requires extensive chromatography |
Spectroscopic Validation Protocols & Causality
To ensure scientific integrity, every analytical protocol used to evaluate this intermediate must be a self-validating system . Improper analytical techniques will artificially degrade the sample, yielding false negatives for purity.
A. FT-IR Spectroscopy (ATR Method)
-
Causality: The conversion of the carboxylic acid to the acyl chloride drastically alters the electron density around the carbonyl carbon. The strong electron-withdrawing effect of the chlorine atom strengthens the C=O bond, shifting the stretching frequency higher.
-
Validation: Product A exhibits a sharp, distinct C=O stretch at ~1765 cm⁻¹, characteristic of pyrimidine acyl chlorides. Alternative B typically shows a broadened peak or a secondary shoulder at ~1685 cm⁻¹, indicating contamination with the hydrolyzed carboxylic acid[1].
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: Standard NMR protocols for polar pyrimidines default to DMSO-d₆. However, acyl chlorides are highly reactive and will undergo solvolysis or Swern-type oxidation reactions with DMSO, destroying the sample during acquisition. To create a self-validating system, anhydrous CD₂Cl₂ must be used.
-
Validation: In ¹H NMR (CD₂Cl₂), the C4-H aromatic proton of the pyrimidine ring is highly sensitive to the C5 substituent[2]. In the pure acyl chloride (Product A), this proton shifts downfield (e.g., ~8.8 ppm) due to the strong electron-withdrawing effect of the -COCl group. The presence of a peak at ~8.5 ppm indicates carboxylic acid contamination (Alternative B).
C. LC-MS via Methanol Derivatization (Self-Validating System)
-
Causality: Direct LC-MS analysis of acyl chlorides is fundamentally flawed; the aqueous mobile phase (H₂O/MeCN) rapidly hydrolyzes the compound on the column, making a 99% pure acyl chloride appear as 100% carboxylic acid.
-
Validation: To accurately quantify purity, we employ a pre-column derivatization strategy. By quenching the sample in anhydrous methanol, the acyl chloride is quantitatively and instantaneously converted to the stable methyl ester[3]. If the LC-MS detects the methyl ester, it causally proves the original species was the reactive acyl chloride, eliminating the possibility of artifactual hydrolysis.
Step-by-Step Experimental Methodologies
Protocol 1: Anhydrous NMR Sample Preparation
Objective: Prevent moisture-induced degradation during spectral acquisition.
-
Flame-dry a 5 mm NMR tube and purge with dry Argon for 5 minutes.
-
Inside an inert-atmosphere glovebox, dissolve 15 mg of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride in 0.6 mL of anhydrous CD₂Cl₂ (pre-passed over basic alumina to remove trace DCl).
-
Seal the tube with a PTFE cap and wrap tightly with Parafilm.
-
Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra immediately. Note: Delaying acquisition outside the glovebox can lead to baseline artifacts if trace moisture permeates the cap.
Protocol 2: Methanol Quench for LC-MS Validation
Objective: Trap the reactive acyl chloride as a stable methyl ester for accurate MS quantification.
-
Prepare a quenching solution of anhydrous methanol containing 0.1% triethylamine (to neutralize the generated HCl byproduct).
-
Extract a 5 µL aliquot of the acyl chloride synthesis mixture (or reconstituted product in anhydrous DCM).
-
Inject the aliquot directly into 995 µL of the quenching solution. Vortex vigorously for 10 seconds.
-
Allow the solution to stand for 5 minutes at room temperature to ensure complete methyl esterification.
-
Inject 1 µL into the LC-MS system (C18 column, H₂O/MeCN gradient with 0.1% Formic Acid). Monitor for m/z 183.07 (Methyl ester) vs m/z 169.05 (Carboxylic acid impurity).
References
-
[1] Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | nih.gov | 1
-
[2] A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives | benchchem.com | 2
-
[3] Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals | americanpharmaceuticalreview.com | 3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
